Taccalonolide B
Descripción general
Descripción
Taccalonolide B es un miembro de los taccalonolides, una clase de esteroides pentacíclicos altamente oxigenados aislados de plantas del género Tacca . Estos compuestos son conocidos por sus propiedades únicas de estabilización de microtúbulos, que han demostrado ser prometedoras en la terapia contra el cáncer, particularmente en la superación de la resistencia a los medicamentos .
Mecanismo De Acción
Taccalonolide B ejerce sus efectos estabilizando los microtúbulos, que son componentes esenciales del citoesqueleto celular . A diferencia de otros agentes estabilizadores de microtúbulos, this compound no se une al sitio de unión de la taxana de la tubulina . En cambio, induce la formación de husos mitóticos anormales, lo que lleva a un arresto mitótico, fosforilación de Bcl-2, activación de MAPK, ruptura del núcleo, formación de micronúcleos e iniciación de la apoptosis .
Compuestos Similares:
Paclitaxel: Un agente estabilizador de microtúbulos conocido utilizado en la terapia contra el cáncer.
Docetaxel: Otra taxana con propiedades similares al paclitaxel.
Epotilonas: Una clase de agentes estabilizadores de microtúbulos con un mecanismo de acción diferente.
Singularidad de this compound:
Estructura Novel: this compound tiene una estructura esteroidea pentacíclica única.
Mecanismo Diferente: A diferencia de las taxanas, no se une al sitio de unión de la taxana de la tubulina.
Superación de la Resistencia a los Fármacos: Eficaz contra células cancerosas resistentes a otros agentes estabilizadores de microtúbulos.
This compound representa un compuesto prometedor en el campo de la terapia contra el cáncer, con investigación en curso dirigida a comprender completamente su potencial y optimizar su uso en entornos clínicos.
Análisis Bioquímico
Biochemical Properties
Taccalonolide B interacts with microtubules, fundamental parts of the cell cytoskeleton involved in cell proliferation . It not only possesses a similar microtubule-stabilizing activity as the well-known drug paclitaxel but also reverses the multi-drug resistance of paclitaxel and epothilone in cellular and animal models .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the growth of SK-OV-3 cells with an IC50 of 208 nM . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is effective in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Detailed information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is known to interact with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Taccalonolide B se puede sintetizar a través de una serie de reacciones químicas a partir de extractos naturales. Un método común involucra la reducción de taccalonolide A para obtener this compound, seguido de una epoxidación para formar un grupo epóxido en las posiciones C22 y C23 . La reducción se lleva a cabo típicamente utilizando borohidruro de sodio (NaBH₄) o cianoborohidruro de sodio (NaBH₃CN) en condiciones controladas .
Métodos de Producción Industrial: La producción industrial de this compound todavía se encuentra en fase de investigación, con esfuerzos centrados en optimizar los procesos de extracción y purificación de las especies de plantas Tacca. También se está explorando el uso de enfoques biotecnológicos, como los cultivos de células vegetales, para mejorar el rendimiento y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: Taccalonolide B experimenta varias reacciones químicas, incluyendo:
Oxidación: Conversión a taccalonolide AJ a través de epoxidación.
Reducción: Formación de derivados hidroxílicos utilizando agentes reductores como NaBH₃CN.
Sustitución: Reacciones de esterificación para formar derivados con diferentes grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Realizada utilizando agentes oxidantes como el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Llevada a cabo utilizando NaBH₄ o NaBH₃CN en solventes anhidros.
Sustitución: La esterificación típicamente involucra el uso de cloruros de ácido o anhídridos en presencia de una base.
Productos Principales:
Taccalonolide AJ: Formado a través de la epoxidación de this compound.
Derivados Hidroxílicos: Resultantes de reacciones de reducción.
Derivados Éster: Producidos a través de reacciones de esterificación.
Aplicaciones Científicas De Investigación
Taccalonolide B ha atraído una atención significativa en varios campos científicos debido a sus propiedades únicas:
Comparación Con Compuestos Similares
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.
Docetaxel: Another taxane with similar properties to paclitaxel.
Epothilones: A class of microtubule-stabilizing agents with a different mechanism of action.
Uniqueness of Taccalonolide B:
Novel Structure: this compound has a unique pentacyclic steroidal structure.
Different Mechanism: Unlike taxanes, it does not bind to the taxane-binding site of tubulin.
Overcoming Drug Resistance: Effective against cancer cells resistant to other microtubule-stabilizing agents.
This compound represents a promising compound in the field of cancer therapy, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
Actividad Biológica
Taccalonolide B is a member of a unique class of microtubule-stabilizing agents derived from the plant genus Tacca. These compounds have garnered significant attention due to their potential to overcome drug resistance mechanisms commonly associated with traditional chemotherapeutic agents like taxanes. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and comparative efficacy against various cancer cell lines.
Overview of Taccalonolides
Taccalonolides are characterized by their highly oxygenated pentacyclic steroid structure. They exhibit potent microtubule-stabilizing properties, which are crucial for their anticancer activity. Unlike conventional microtubule stabilizers, Taccalonolides do not bind directly to tubulin but instead stabilize microtubules through unique interactions that allow them to circumvent resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .
This compound acts primarily by covalently binding to β-tubulin, leading to the stabilization of microtubules and subsequent mitotic arrest in cancer cells. This mechanism is particularly effective in overcoming resistance seen with taxanes, as Taccalonolides retain efficacy in cell lines that express high levels of drug resistance proteins .
Key Mechanistic Insights:
- Covalent Binding : this compound binds irreversibly to specific residues on β-tubulin, facilitating tubulin polymerization and stabilization .
- Mitotic Arrest : Treatment with this compound results in the accumulation of cells in mitosis, characterized by abnormal mitotic spindles and disrupted cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in the chemical structure can lead to significant differences in potency and efficacy. For instance, modifications at specific carbon positions have been shown to enhance or diminish the antiproliferative effects against various cancer cell lines.
Taccalonolide Variant | IC50 (nM) | Notes |
---|---|---|
Taccalonolide A | 32 | Most potent among initial variants |
This compound | 50 | Improved potency compared to A |
Taccalonolide N | 80 | Less potent than A and B |
Taccalonolide R | 130 | Lowest potency among tested variants |
Efficacy Against Cancer Cell Lines
This compound has demonstrated significant antiproliferative activity across various cancer cell lines, including those resistant to traditional therapies. Studies have shown that it retains effectiveness against cell lines overexpressing Pgp and MRP7, which are common mechanisms of drug resistance.
Case Studies:
- HeLa Cells : In vitro studies indicated that this compound exhibited a GI50 value of approximately 50 nM against HeLa cells, demonstrating its potent growth-inhibitory effects .
- Breast Cancer Models : In vivo models using MDA-MB-231 breast cancer xenografts showed that intratumoral administration of this compound resulted in significant tumor reduction, underscoring its therapeutic potential .
Comparative Analysis with Taxanes
Taccalonolides, including this compound, have been shown to outperform taxanes like paclitaxel in several contexts:
- Resistance Mechanisms : While taxanes are often ineffective against tumors expressing high levels of βIII-tubulin or Pgp, Taccalonolides maintain their efficacy under these conditions .
- Potency : The IC50 values for Taccalonolides are often in the low nanomolar range compared to micromolar ranges for many taxanes, indicating a more potent action against resistant cancer cells .
Propiedades
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQOXBQSZPYHSA-MPOUNFKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099963 | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108885-69-4 | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?
A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to this compound, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although this compound itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.